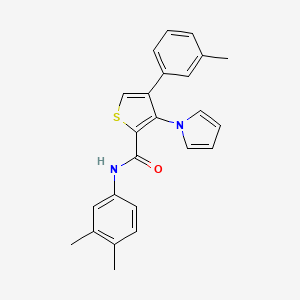

N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c1-16-7-6-8-19(13-16)21-15-28-23(22(21)26-11-4-5-12-26)24(27)25-20-10-9-17(2)18(3)14-20/h4-15H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLRUYDOYVBGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antiviral, and antibacterial activities, as well as its structure-activity relationships (SAR).

The compound has the following chemical characteristics:

- Molecular Formula : C22H23N2O

- Molecular Weight : 386.5 g/mol

- CAS Number : 1291842-54-0

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. In one study, it was tested against various cancer cell lines, showing significant cytotoxicity. The results indicated an IC50 value of approximately 0.3 μM against acute lymphoblastic leukemia (ALL) cells, which is markedly lower than the reference drug MX69 (IC50 = 7.5 μM) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| ALL (EU-3) | 0.3 |

| Neuroblastoma (NB1643) | 0.5–1.2 |

| SHEP1 | 0.5–1.2 |

| LA1–55N | 0.5–1.2 |

The compound also demonstrated efficacy in colony formation assays, where it reduced both the number and size of colonies in treated cancer cell lines compared to controls .

Antiviral Activity

The antiviral potential of this compound has been explored with promising results. It was found to inhibit viral replication in cell cultures, although specific mechanisms and viral targets remain to be elucidated . The structure of the compound suggests that modifications at the pyrrole and thiophene rings could enhance its antiviral activity.

Antibacterial Activity

The antibacterial activity of this compound has been less extensively studied but shows potential against Gram-positive bacteria. Preliminary tests indicated that derivatives of similar thiazole structures exhibit significant antibacterial effects, suggesting that this compound may share similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings from SAR studies indicate that:

- Substituents on the Phenyl Rings : The presence of electron-donating groups such as methyl on the phenyl rings enhances cytotoxic activity.

- Pyrrole and Thiophene Contributions : The functionalization of the pyrrole and thiophene moieties plays a critical role in modulating biological activity.

Case Studies

In a notable case study involving a series of thiazole derivatives, structural modifications led to enhanced anticancer properties, with some compounds achieving IC50 values significantly lower than traditional chemotherapeutics . This highlights the importance of exploring various substitutions on the core structure of this compound for improved efficacy.

相似化合物的比较

Structural and Physicochemical Properties

The compound’s closest analogs differ in their core structures, substituents, and functional groups. Below is a comparative analysis:

Key Observations:

- Core Structure Influence : The target compound’s thiophene backbone likely enhances π-π stacking interactions compared to the propanamide analog in , which may limit its binding specificity .

- Substituent Effects: Fluorine-containing analogs () exhibit higher molecular weights and melting points due to increased polarity and hydrogen-bonding capacity .

- Lipophilicity : The 3,4-dimethylphenyl and 3-methylphenyl groups in the target compound likely increase lipophilicity, improving membrane permeability compared to the fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。